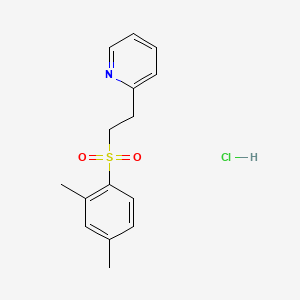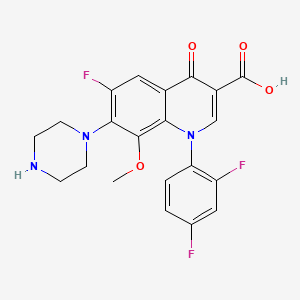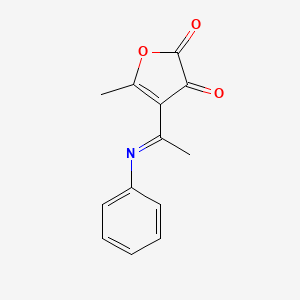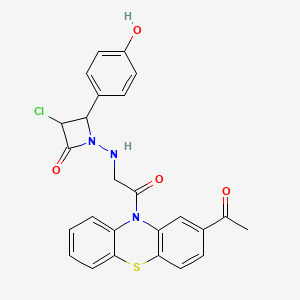
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-hydroxyphenyl)-4-oxo-1-azetidinyl)amino)acetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-hydroxyphenyl)-4-oxo-1-azetidinyl)amino)acetyl)- is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antihistamine agents. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine derivatives typically involves multi-step organic reactions. The preparation of this specific compound might involve:
Acetylation: Introduction of the acetyl group to the phenothiazine core.
Azetidinylation: Incorporation of the azetidinyl moiety, possibly through a cyclization reaction.
Chlorination and Hydroxylation: Introduction of the chloro and hydroxy groups on the phenyl ring.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: For precise control over reaction conditions.
Continuous Flow Chemistry: For large-scale production with improved efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenothiazine core.
Reduction: Reduction reactions could modify the functional groups, such as the acetyl or azetidinyl moieties.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Phenothiazine derivatives are studied for their catalytic properties in organic reactions.
Material Science: Used in the development of organic semiconductors and dyes.
Biology
Antimicrobial Agents: Potential use as antibacterial or antifungal agents.
Enzyme Inhibitors: Studied for their ability to inhibit specific enzymes.
Medicine
Antipsychotic Drugs: Phenothiazine derivatives are well-known for their use in treating psychiatric disorders.
Antihistamines: Used to treat allergic reactions.
Industry
Dyes and Pigments: Employed in the production of dyes due to their vibrant colors.
Photostabilizers: Used in polymers to enhance stability against UV radiation.
Mecanismo De Acción
The mechanism of action for this compound would likely involve interaction with specific molecular targets, such as:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibition of enzymes involved in metabolic pathways.
DNA/RNA: Intercalation into nucleic acids, affecting replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: A well-known antipsychotic drug.
Promethazine: An antihistamine with sedative properties.
Thioridazine: Another antipsychotic with a similar structure.
Uniqueness
What sets 10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-hydroxyphenyl)-4-oxo-1-azetidinyl)amino)acetyl)- apart is its unique combination of functional groups, which may confer distinct chemical and biological properties, making it a subject of interest for further research.
Propiedades
Número CAS |
89258-18-4 |
|---|---|
Fórmula molecular |
C25H20ClN3O4S |
Peso molecular |
494.0 g/mol |
Nombre IUPAC |
1-[[2-(2-acetylphenothiazin-10-yl)-2-oxoethyl]amino]-3-chloro-4-(4-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C25H20ClN3O4S/c1-14(30)16-8-11-21-19(12-16)28(18-4-2-3-5-20(18)34-21)22(32)13-27-29-24(23(26)25(29)33)15-6-9-17(31)10-7-15/h2-12,23-24,27,31H,13H2,1H3 |
Clave InChI |
DSXAGPODGSTCPK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN4C(C(C4=O)Cl)C5=CC=C(C=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


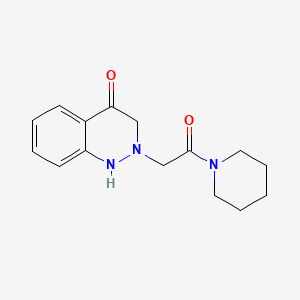

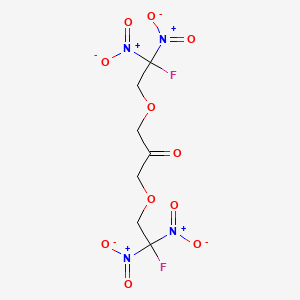
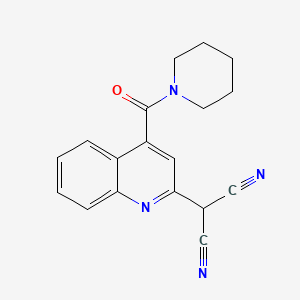

![2-Benzofuran-1,3-dione;[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] tetradecanoate](/img/structure/B12708681.png)
![5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline](/img/structure/B12708685.png)
